molecular formula C25H26N4O4 B10997700 (2S)-N-(4-ethoxyphenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide

(2S)-N-(4-ethoxyphenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide

Cat. No.: B10997700
M. Wt: 446.5 g/mol
InChI Key: SSZIYVYETRVFDE-MQNRADLISA-N
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Description

The compound (2S)-N-(4-ethoxyphenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core tetracyclic structure and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but typically involve:

    Formation of the Tetracyclic Core: This step may involve cyclization reactions using appropriate precursors under controlled conditions.

    Functionalization: Introduction of the ethoxyphenyl and propanamide groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and propanamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic structures with functional groups such as ethoxyphenyl and propanamide. Examples include:

  • (2S)-N-(4-methoxyphenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide
  • (2S)-N-(4-ethoxyphenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]butanamide

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-N-(4-ethoxyphenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide

InChI

InChI=1S/C25H26N4O4/c1-4-33-17-11-9-16(10-12-17)26-22(30)15(2)29-23(31)25(3)21-19(13-14-28(25)24(29)32)18-7-5-6-8-20(18)27-21/h5-12,15,27H,4,13-14H2,1-3H3,(H,26,30)/t15-,25-/m0/s1

InChI Key

SSZIYVYETRVFDE-MQNRADLISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)[C@H](C)N2C(=O)[C@@]3(C4=C(CCN3C2=O)C5=CC=CC=C5N4)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3(C4=C(CCN3C2=O)C5=CC=CC=C5N4)C

Origin of Product

United States

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